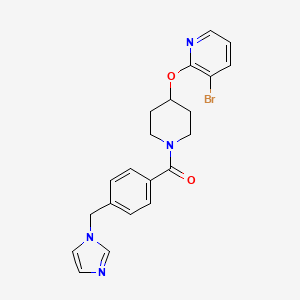![molecular formula C17H15N3 B2871957 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-54-4](/img/structure/B2871957.png)
6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide range of interesting biological properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Physical and Chemical Properties Analysis
Literature reports indicate that the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .Aplicaciones Científicas De Investigación
Modification of Photophysical Behavior
- The study of indoloquinoxaline derivatives, such as 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline, has shown significant changes in their photophysical properties when interacting with alcohols. This interaction enhances internal conversion processes while decreasing radiative rates, influenced by the hydrogen bonding to the nitrogen atom. This behavior suggests potential applications in the development of new photophysical materials or sensors (Waluk & Komorowski, 1987).
Cytotoxicity and Antimicrobial Activity
- Research on methyl-substituted indolo[2,3-b]quinolines, related to this compound, has uncovered their significant cytotoxic and antimicrobial activities. These compounds, particularly those with methyl groups at specific positions, exhibit potent effects against various bacterial and eukaryotic organisms. Their mechanism involves DNA intercalation, highlighting their potential as anticancer and antimicrobial agents (Peczyńska-Czoch et al., 1994).
Antiviral Activity and Interferon Induction
- Studies on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have revealed their low toxicity and potent activity as interferon inducers and antivirals. Specific derivatives demonstrate remarkable efficacy against viral infections, suggesting their potential use in antiviral therapies (Shibinskaya et al., 2010).
DNA and Protein Interaction
- The scaffold of 6H-indolo[2,3-b]quinoxaline is known for its wide range of pharmacological activities, largely attributed to its ability to intercalate with DNA. This interaction mechanism is crucial for its anticancer, antiviral, and various other pharmacological activities. The thermal stability of the complex formed between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is a key parameter in understanding their effectiveness, offering a template for designing novel molecules with diverse biological activities (Moorthy et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound intercalates into the DNA helix, disrupting processes vital for DNA replication .
Mode of Action
This compound exerts its pharmacological action predominantly through DNA intercalation . This interaction with DNA results in the stabilization of the DNA duplex , which can disrupt normal cellular processes such as replication and transcription.
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it can inhibit the normal function of DNA polymerase, an enzyme crucial for DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of this compound’s action is the induction of cytotoxicity in certain human cancer cell lines . By disrupting DNA replication, the compound can induce cell death, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal stability of the compound-DNA complex is an important parameter for elucidating its anticancer, antiviral, and other activities . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline has shown significant interactions with DNA, exhibiting good binding affinity as evident from the high thermal stability of the compound-DNA complex . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.
Cellular Effects
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines . It has been found to exhibit moderate cytotoxicity against human reproductive organ cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound predominantly involves DNA intercalation . This process disrupts the processes vital for DNA replication . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity .
Temporal Effects in Laboratory Settings
The stability of this compound has been evaluated in laboratory settings. It exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that it has long-term effects on cellular function observed in in vitro studies.
Propiedades
IUPAC Name |
6-ethyl-9-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-15-9-8-11(2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHESCIWZFJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)

![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)

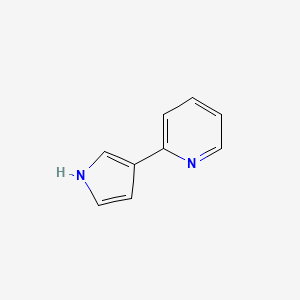

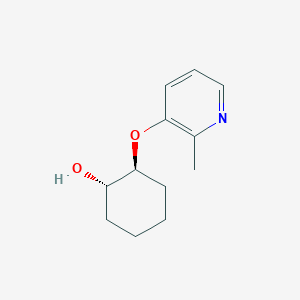
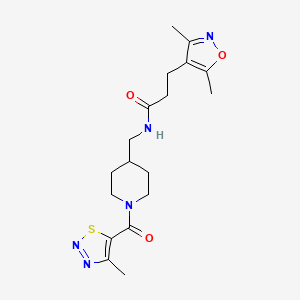
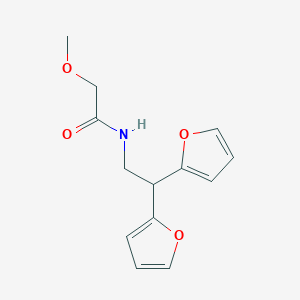
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)

